3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide
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Overview
Description
3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyridine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-cyclopropylpyridine, is synthesized through a cyclization reaction.
Sulfonamide Formation: The pyridine derivative is then reacted with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Acetylation: The final step involves the acetylation of the sulfonamide intermediate using acetic anhydride under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections or cancer.
Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on various biological pathways.
Industrial Applications: It may be used in the synthesis of more complex organic molecules for use in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide likely involves the inhibition of enzymes that are critical for bacterial cell wall synthesis, similar to other sulfonamide compounds. The molecular targets may include dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfisoxazole: Known for its use in treating urinary tract infections.
Uniqueness
3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the cyclopropyl group and the acetyl group, which may confer unique biological activity and pharmacokinetic properties compared to other sulfonamide compounds.
Properties
IUPAC Name |
3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12(20)15-3-2-4-16(9-15)23(21,22)19-11-13-5-8-17(18-10-13)14-6-7-14/h2-5,8-10,14,19H,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXCZLVSCGBBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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